molecular formula C29H29N5O4 B14991070 N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide

N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide

Cat. No.: B14991070
M. Wt: 511.6 g/mol
InChI Key: XXFLAIWACJBROE-UHFFFAOYSA-N
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Description

N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide is a complex organic compound that features a unique structure combining benzodiazole and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol and toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-2,5-diethoxyphenyl}benzamide stands out due to its unique combination of benzodiazole and pyrrole moieties, which may confer distinct biological properties and synthetic versatility.

Properties

Molecular Formula

C29H29N5O4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]phenyl]benzamide

InChI

InChI=1S/C29H29N5O4/c1-4-37-24-15-22(25(38-5-2)14-21(24)33-29(36)18-9-7-6-8-10-18)34-16-23(35)26(27(34)30)28-31-19-12-11-17(3)13-20(19)32-28/h6-15,30,35H,4-5,16H2,1-3H3,(H,31,32)(H,33,36)

InChI Key

XXFLAIWACJBROE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=C(C3=N)C4=NC5=C(N4)C=C(C=C5)C)O

Origin of Product

United States

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